molecular formula C10H9ClO2 B11902504 7-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one

7-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B11902504
M. Wt: 196.63 g/mol
InChI Key: SIBRXUQEMPJVSW-UHFFFAOYSA-N
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Description

7-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones It is characterized by the presence of a chlorine atom at the 7th position and a methoxy group at the 5th position on the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxyindanone and chlorinating agents.

    Chlorination: The 5-methoxyindanone undergoes chlorination using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the 7th position.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors and continuous purification processes to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under mild heating conditions.

Major Products:

    Oxidation: Formation of this compound ketone or carboxylic acid derivatives.

    Reduction: Formation of this compound alcohol or alkane derivatives.

    Substitution: Formation of 7-substituted-5-methoxy-2,3-dihydro-1H-inden-1-one derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for designing new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

    5-Methoxy-2,3-dihydro-1H-inden-1-one: Lacks the chlorine atom at the 7th position.

    7-Chloro-2,3-dihydro-1H-inden-1-one: Lacks the methoxy group at the 5th position.

    5,7-Dichloro-2,3-dihydro-1H-inden-1-one: Contains an additional chlorine atom at the 5th position.

Uniqueness: 7-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one is unique due to the specific combination of the chlorine atom at the 7th position and the methoxy group at the 5th position, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

7-chloro-5-methoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9ClO2/c1-13-7-4-6-2-3-9(12)10(6)8(11)5-7/h4-5H,2-3H2,1H3

InChI Key

SIBRXUQEMPJVSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=O)CC2)C(=C1)Cl

Origin of Product

United States

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